

Epitinib Phase Ib/II Trial Design in Glioblastoma

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Compound Focus: Epitinib

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The table below summarizes the core design of the Phase Ib/II clinical trial for **epitinib** in glioblastoma.

Trial Characteristic	Details
ClinicalTrials.gov Identifier	NCT03231501 [1]
Primary Endpoint	Objective Response Rate (ORR) [1]
Key Inclusion Criteria	Histologically confirmed glioblastoma with EGFR gene amplification [1]
Study Design	Multi-center, single-arm, open-label [1]
Intervention	Epitinib (HMPL-813) monotherapy [1]
Primary Purpose	Treatment [1]

Scientific Rationale for Epitinib in Glioblastoma

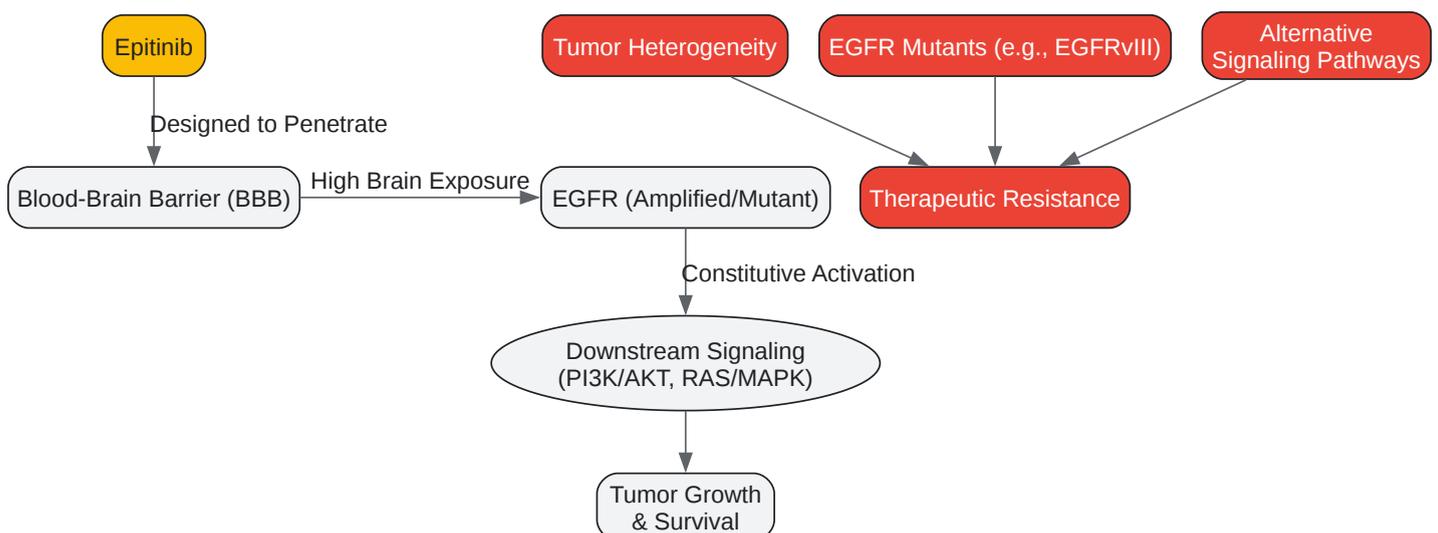
The development of **epitinib** for glioblastoma was driven by a clear biological rationale and a significant unmet medical need.

- EGFR as a Key Target:** EGFR gene amplification is one of the most common molecular alterations in glioblastoma, identified in approximately half of all patients [1] [2]. This makes it a logical target for therapy [3].

- **The Blood-Brain Barrier Challenge:** A major reason for the failure of previous EGFR-targeted therapies in glioblastoma is their poor penetration of the BBB [1] [3]. First-generation EGFR inhibitors cannot cross this barrier effectively, preventing them from reaching therapeutic concentrations in the brain [1].
- **Epitinib's Differentiating Feature:** **Epitinib** was specifically designed as a potent and highly selective oral EGFR inhibitor with an optimal profile for crossing the BBB [1]. Preclinical and early clinical studies in other cancer types (like non-small cell lung cancer with brain metastases) had already demonstrated that **epitinib** could achieve higher drug exposure in the brain than earlier inhibitors [1].

Broader Context of EGFR Targeting in Glioma

Despite a strong rationale, targeting EGFR in glioblastoma has proven clinically challenging. Research indicates that factors beyond BBB penetration contribute to the limited success, including **tumor heterogeneity, compensatory signaling pathways, and the presence of mutant EGFR variants like EGFRvIII** [2] [3]. The diagram below illustrates the therapeutic concept of **epitinib** and the common resistance mechanisms in glioblastoma.



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References

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